molecular formula C19H15N3OS2 B2788651 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 892362-50-4

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No.: B2788651
CAS No.: 892362-50-4
M. Wt: 365.47
InChI Key: LBSRXDSYKFAERE-UHFFFAOYSA-N
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Description

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide (molecular formula: C₁₉H₁₅N₃OS₂, molecular weight: 365.47 g/mol) is a heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a thiazolecarboxamide moiety . Its structural uniqueness lies in the 3-cyano substitution on the cyclopenta[b]thiophene ring and the 4-methyl-2-phenyl group on the thiazole ring, which contribute to its biological activity and binding affinity.

Notably, this compound exhibits potent antiproliferative activity against cancer cell lines. For instance, derivatives of this scaffold demonstrated IC₅₀ values of 30.8 nM and 38.7 nM against the MCF-7 breast cancer cell line, attributed to inhibition of ATP-binding sites in tyrosine kinase receptors, akin to clinical drugs like gefitinib .

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS2/c1-11-16(25-18(21-11)12-6-3-2-4-7-12)17(23)22-19-14(10-20)13-8-5-9-15(13)24-19/h2-4,6-7H,5,8-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSRXDSYKFAERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes::

    Alkylation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: NIC-02 can undergo oxidation reactions, leading to the formation of nitroso derivatives.

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: Substitution reactions occur at the chloroethyl group.

Common Reagents and Conditions::

    Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a suitable catalyst.

    Substitution: Alkylating agents (e.g., alkyl halides) in the presence of a base.

Major Products::
  • Reduction produces the primary amine derivative of NIC-02.
  • Substitution leads to various alkylated derivatives.

Scientific Research Applications

The compound N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide is a member of a class of organic compounds that have garnered attention for their potential applications in various scientific fields, particularly in medicinal chemistry. This article will explore its applications in drug development, biological activity, and potential therapeutic uses, supported by relevant data and case studies.

Structure and Composition

The molecular formula of this compound is C17H16N2OS. The compound features a complex structure that includes a thiazole ring and a cyclopentathiophene moiety, which are known for their biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiophene and thiazole derivatives. For instance, research has shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. One study demonstrated that such compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A study focused on synthesizing novel heterocyclic compounds reported that derivatives of thiazole exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound may possess similar properties.

Anti-inflammatory Effects

Emerging research indicates that compounds with similar structures can exhibit anti-inflammatory effects. The presence of cyano and thiazole groups has been linked to the inhibition of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases .

Synthesis and Biological Evaluation

A detailed study synthesized various derivatives of the compound and evaluated their biological activities. The results indicated that modifications to the thiazole ring significantly influenced the anticancer activity, with certain derivatives showing enhanced efficacy against specific cancer types .

Docking Studies

In silico docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest a strong interaction with key enzymes, indicating its potential as a lead compound for further development .

Mechanism of Action

  • NIC-02’s mechanism of action involves interactions with specific molecular targets.
  • It may affect cellular signaling pathways or enzyme activity.
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Compound 24 (N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide)

  • Modification: Replaces the thiazole ring with a phenylaminoacetamide group.
  • Activity : IC₅₀ = 30.8 nM (MCF-7). Enhanced activity due to sulfamoyl and pyrimidinyl groups improving receptor binding .
  • Mechanism : Tyrosine kinase inhibition via ATP-binding site competition.

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide

  • Modification : Substitutes thiazolecarboxamide with 2-fluorobenzamide.
  • Activity: Not explicitly reported, but fluorinated aromatic groups often enhance metabolic stability and membrane permeability .

Thiazole and Thiophene Derivatives with Anticancer Activity

Compound 7b (4-Methyl-2-phenylthiazole-5-carbohydrazide derivative)

  • Structure : Features a hydrazide linker instead of carboxamide.
  • Activity: IC₅₀ = 1.61 ± 1.92 µg/mL (HepG-2 hepatocellular carcinoma). Less potent than the target compound due to reduced ATP-binding efficiency .

N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide

  • Structure : Incorporates a trifluoromethyl thiophene ring.
  • Activity: Not quantified, but trifluoromethyl groups typically enhance lipophilicity and target engagement .

Compounds with Alternative Heterocyclic Cores

4-(5,6-Dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol (Compound 25)

  • Structure : Replaces thiazole with a triazine-fused thiophene.
  • Activity : IC₅₀ = 38.7 nM (MCF-7). Triazine enhances π-π stacking in receptor pockets .

N-(5-Methylthiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

  • Structure : Cyclohepta[b]thiophene (7-membered ring) instead of cyclopenta[b]thiophene.

Table 1. Comparison of Key Compounds

Compound Name / ID Core Structure Key Substituents IC₅₀ (Cancer Cell Line) Mechanism of Action Reference
Target Compound Cyclopenta[b]thiophene-thiazole 3-Cyano, 4-methyl-2-phenyl 30.8 nM (MCF-7) Tyrosine kinase inhibition
Compound 24 Cyclopenta[b]thiophene-acetamide Sulfamoyl-pyrimidine 30.8 nM (MCF-7) Tyrosine kinase inhibition
Compound 7b Thiazole-hydrazide Hydrazide linker 1.61 µg/mL (HepG-2) Undetermined
Compound 25 Cyclopenta-thieno-triazine Triazine, phenol 38.7 nM (MCF-7) Tyrosine kinase inhibition
N-(5-Methylthiazol-2-yl)-...thiophene Cyclohepta[b]thiophene-thiazole Trifluoromethyl N/A Probable kinase inhibition

SAR Insights:

Cyclopenta[b]thiophene Core : Essential for high potency; expanding to cyclohepta[b]thiophene reduces activity .

Electron-Withdrawing Groups: 3-Cyano and sulfamoyl groups enhance binding to tyrosine kinase ATP pockets .

Thiazole vs. Triazine : Thiazole maintains optimal steric fit, while triazine introduces additional hydrogen-bonding interactions .

Fluorination : Trifluoromethyl or 2-fluoro substitutions improve pharmacokinetics but require balance with target affinity .

Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on anticancer, antimicrobial, and anti-inflammatory activities.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H18N2O S
Molecular Weight310.42 g/mol
CAS NumberNot specified
LogP4.2414
Polar Surface Area40.467 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the target compound. A notable study evaluated the cytotoxic effects of various thiazole derivatives against liver carcinoma cell lines (HepG2) using the MTT assay. The results indicated that several compounds exhibited significant antitumor activity, with IC50 values comparable to standard chemotherapeutics like Doxorubicin. For instance, compounds with similar structures to this compound demonstrated IC50 values ranging from 0.72 µM to 1.88 µM .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that the presence of electron-withdrawing groups such as chlorine at specific positions on the aromatic ring significantly enhances cytotoxicity. The ester group at position 2 of the thiadiazole ring was also found to be critical for higher antitumor activity .

Antimicrobial Activity

The compound's antimicrobial properties were assessed through qualitative and quantitative assays against various bacterial strains. Although initial screenings showed modest antibacterial activity, specific derivatives demonstrated significant inhibition against strains like Enterococcus faecalis and Staphylococcus saprophyticus. The minimum inhibitory concentration (MIC) for one derivative was recorded at 2 µg/mL, indicating potential as an antibacterial agent .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, thiazole derivatives have been reported to exhibit anti-inflammatory effects. In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting a mechanism through which they may exert their therapeutic effects in inflammatory diseases.

Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant cytotoxicity against HepG2 cells; IC50 values between 0.72 µM - 1.88 µM
AntimicrobialModest activity against bacterial strains; MIC as low as 2 µg/mL for specific derivatives
Anti-inflammatoryInhibition of pro-inflammatory cytokines observed in vitro

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